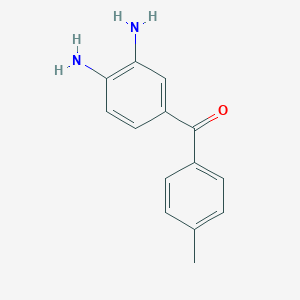
(3,4-Diaminophenyl)(p-tolyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Diaminophenyl)(p-tolyl)methanone, commonly known as DAPT, is an organic compound with a wide range of applications in scientific research. DAPT is a small molecule inhibitor of the gamma secretase enzyme, which is involved in the production of the amyloid beta peptide, a key factor in the development of Alzheimer's disease. DAPT has been widely used in research studies for its ability to modulate the activity of gamma secretase, and its potential to be used as a therapeutic agent in the treatment of neurodegenerative diseases, such as Alzheimer's.
Wissenschaftliche Forschungsanwendungen
Synthesis and Memory Properties
A study by Gao et al. (2023) highlighted the synthesis of two asymmetric diamines, including a derivative of "(3,4-Diaminophenyl)(p-tolyl)methanone," which were used to prepare a series of polyimides exhibiting organic solubility, high thermal stability, and nonvolatile memory behavior. These materials demonstrated potential applications in flash memory devices, showcasing bistable conductivity switching and high ON/OFF electric current ratios (Gao et al., 2023).
Optically Active Materials and Nanocomposites
Sadhasivam and Muthusamy (2016) reported on the synthesis of optically active polyimides (PIs) by reacting a novel diamine, which is an optically active derivative of "(3,4-Diaminophenyl)(p-tolyl)methanone," with aromatic tetracarboxylic dianhydrides. The resulting PIs and their nanocomposites, incorporating amino-functionalized polyhedral oligomeric silsesquioxane, exhibited transparency, high glass transition temperatures, and low dielectric constants, suggesting their applicability in electronic materials (Sadhasivam & Muthusamy, 2016).
Eigenschaften
IUPAC Name |
(3,4-diaminophenyl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(16)8-11/h2-8H,15-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHRRFOSFDPLHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Diaminophenyl)(p-tolyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

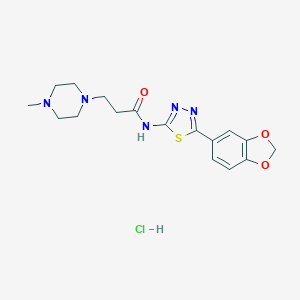
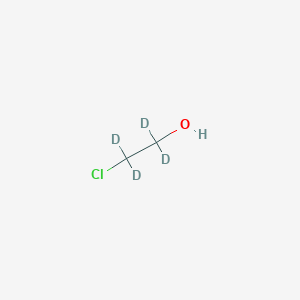
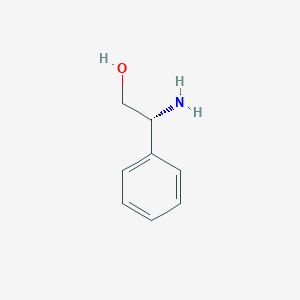
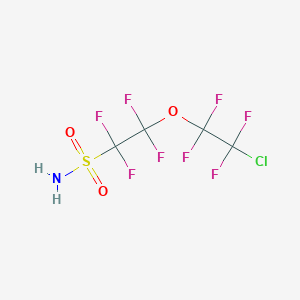

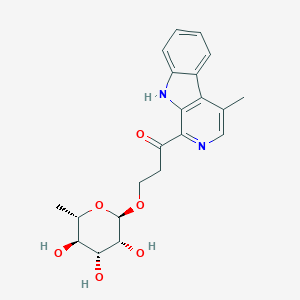
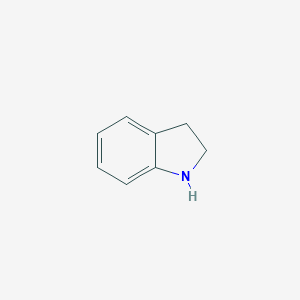
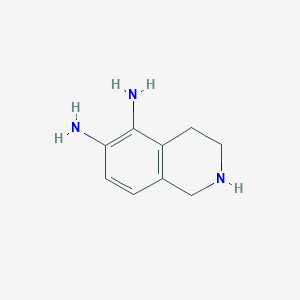
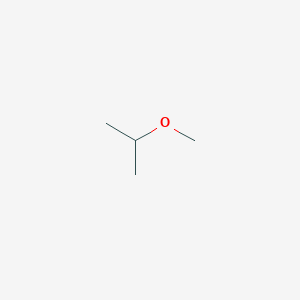


![5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B122119.png)

![(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione](/img/structure/B122124.png)